1-氨基吡咯烷-2-羧酸

描述

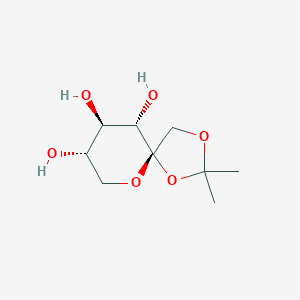

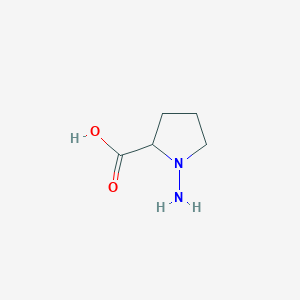

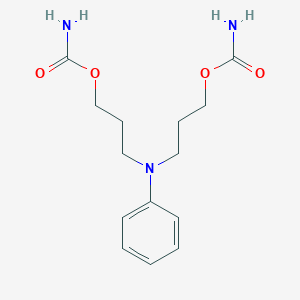

1-Aminopyrrolidine-2-carboxylic acid is a compound that falls within the category of amino acids, specifically a β-amino acid with a pyrrolidine ring. While the provided papers do not directly discuss 1-aminopyrrolidine-2-carboxylic acid, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves the use of cyclic amines such as 3-aminopyrrolidine. For instance, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the reaction of cyclic amines with various substituted naphthyridine carboxylic acids and their esters . Similarly, the synthesis of spin-labelled β-amino acid POAC involves conventional methods followed by resolution and assignment of absolute configuration . These methods could potentially be adapted for the synthesis of 1-aminopyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 1-aminopyrrolidine-2-carboxylic acid often features strong intramolecular hydrogen bonds, as seen in the case of 2-aminopyridine-3-carboxylic acid . The presence of amino and carboxylic groups in these compounds facilitates the formation of these hydrogen bonds, which are likely to be a feature in the structure of 1-aminopyrrolidine-2-carboxylic acid as well.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be inferred from the reactions they undergo. For example, 2-arylpyrrolidine-1-carboxamides are synthesized via an acid-catalyzed reaction of ureas with aminophenol . This suggests that 1-aminopyrrolidine-2-carboxylic acid could also participate in acid-catalyzed reactions, potentially leading to the formation of various amides and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminopyrrolidine-2-carboxylic acid can be deduced from the properties of similar compounds. For instance, the molecular adducts of aminopyrimidine and amino-triazole with heterocyclic carboxylic acids show that these compounds can form stable crystalline structures . This implies that 1-aminopyrrolidine-2-carboxylic acid may also form stable crystalline adducts with other compounds. Additionally, the electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines indicate that 1-aminopyrrolidine-2-carboxylic acid could be derivatized for detection in high-performance liquid chromatography .

科学研究应用

不对称合成和抗菌性能

已经研究了1-氨基吡咯烷-2-羧酸衍生物的不对称合成和抗菌性能。例如,7-(3-氨基吡咯烷-1-基)-1-(2,4-二氟苯基)-1,4-二氢-6-氟-4-酮-1,8-萘啶-3-羧酸盐盐酸盐,一种有效的喹诺酮羧酸类抗菌剂,在体内外对需氧和厌氧细菌表现出增强的活性 (Rosen et al., 1988)。

有机催化在化学反应中的应用

由不对称环加成和氢化得到的同手性甲基4-氨基吡咯烷-2-羧酸酯,在酮与硝基烯烃的不对称Michael加成中作为催化剂。这些发现展示了1-氨基吡咯烷-2-羧酸衍生物在调节不对称化学选择性反应中的实用性 (Ruiz-Olalla et al., 2015)。

合成不寻常的氨基吡咯烷结构

报道了对新型2-氨基吡咯烷-1-羧酰胺结构的合成研究,这些结构包含氨基酸并具有广泛的应用前景。其中包括cernumidine的合成,这是一种天然生物碱,突显了1-氨基吡咯烷-2-羧酸衍生物在合成复杂分子中的化学多样性和潜力 (Rippel et al., 2020)。

用于制药应用的经济合成

从L-天冬氨酸合成tert-丁基(S)-3-氨基吡咯烷-1-羧酸酯的经济合成过程对于工业制备至关重要,因为它在各种具有药用活性的物质中作为中间体 (Han et al., 2018)。

在生物分子探测中的应用

羧基终止的聚乙烯吡咯烷-2-酮(PVP)支持ferrocene标记的氨基酸和肽核酸(PNA)单体衍生物。这些水溶性和生物相容性的有机金属聚合物共轭物可作为生物分子的电化学活性探针,具有在生物分析化学中的潜在应用 (Baldoli et al., 2007)。

安全和危害

未来方向

属性

IUPAC Name |

1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Aminopyrrolidine-2-carboxylic acid | |

CAS RN |

15265-22-2, 10139-05-6 | |

| Record name | NSC117847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)